Mefluidide-diolamine

Description

Historical Trajectory and Discovery of Mefluidide (B1676157) as a Research Compound

Mefluidide, chemically known as N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]acetamide, was discovered and developed by the 3M Company. psu.edubcpc.org The development of Mefluidide occurred during the 1970s. bcpc.org Research into its properties and potential applications began to appear in scientific literature around the late 1970s, with the United States Environmental Protection Agency (EPA) documenting requests for its registration and evaluation for use on turf and various crops during 1977 and 1978. epa.gov

Initially, research focused on its ability to retard vegetative growth and suppress seedheads in grasses, making it a subject of interest for turfgrass management. psu.edupitchcare.com By the early 1980s, mefluidide was one of the first plant growth regulators to be widely used in research and practice on fine quality turf, particularly for controlling the seedheads of Poa annua (annual bluegrass). pitchcare.com Its development was part of a broader expansion in the use of plant growth regulators in agriculture that began in the 1930s. flvc.org The diethanolamine (B148213) salt of mefluidide was a key formulation in early herbicidal compositions to improve its application and effectiveness. google.com

Classification and Categorization within Plant Growth Regulators and Herbicides

Mefluidide is classified as both a plant growth regulator (PGR) and a herbicide. herts.ac.uksmolecule.com Its function is primarily as a growth retardant. bcpcpesticidecompendium.org

From a chemical standpoint, Mefluidide belongs to the trifluoromethanesulfonanilide group of herbicides. bcpcpesticidecompendium.org It is also categorized more broadly as a sulfonanilide and an anilide herbicide. google.comlilab-ecust.cnsourcewatch.org

In the context of plant growth regulators, Mefluidide is categorized as a Type I or Class C PGR. cornell.eduoregonstate.edu This classification is based on its mode of action, which is the inhibition of cell division (mitosis) in the meristematic regions of the plant. pitchcare.comregulations.gov This is distinct from Type II (or Class A and B) PGRs, which primarily act by inhibiting the biosynthesis of gibberellic acid, a hormone responsible for cell elongation. pitchcare.comcornell.edu While Mefluidide's primary action is on cell division, it has a lesser influence on cell elongation. cornell.edu It is absorbed by the foliage, and its movement within the plant is limited. psu.educornell.edu

Table 1: Classification of Mefluidide

| Category | Classification | Primary Mode of Action |

|---|---|---|

| Pesticide Type | Plant Growth Regulator, Herbicide | Growth inhibition |

| Chemical Group | Trifluoromethanesulfonanilide, Sulfonanilide, Anilide | Inhibition of cell division |

| PGR Class | Type I / Class C | Inhibition of mitosis in meristems |

Overview of Key Academic Research Domains and Scientific Significance

The scientific significance of Mefluidide stems from its utility as a tool in several key academic research domains.

Plant Physiology and Stress Response: Mefluidide has been employed as a research tool to investigate fundamental plant physiological processes. A notable area of research is its ability to protect chilling-sensitive plants, such as cucumber and corn, from chilling injury. oup.comnih.gov This has made it a valuable compound for biologists studying the mechanisms of temperature stress protection in plants. oup.comnih.gov Research on olive plants has shown that mefluidide can induce a hardening effect, increasing freezing resistance by causing water stress and increasing the stability of biological membranes. researchgate.net

Herbicide Action and Synergy: Mefluidide is studied for its synergistic effects with other herbicides. Research has shown that when used in combination with postemergence broadleaf herbicides like bentazon and acifluorfen (B165780) in soybeans, it can enhance weed control. cambridge.org It has also been investigated for its potential to improve the success of overseeding desirable turfgrasses into existing turf by suppressing the growth of the established grass and reducing competition. researchgate.net

Horticulture and Non-Turf Applications: Beyond turfgrass, research has explored Mefluidide's potential in other horticultural applications. Studies have examined its use as a chemical thinning agent for peaches to improve fruit size and marketability. tamu.edu It has also been investigated for its effects on the growth and development of container-grown citrus trees and the subsequent impact on insect biology, such as the Asian citrus psyllid. ashs.org

Table 2: Key Research Findings on Mefluidide

| Research Domain | Subject of Study | Key Findings |

|---|---|---|

| Turfgrass Science | Poa annua seedhead suppression | Can provide over 90% seedhead control, improving turf quality. pitchcare.com |

| Turfgrass Science | Growth suppression in various turf species | Reduces mowing requirements; effects on turf quality can vary by species. regulations.govmdpi.com |

| Plant Physiology | Chilling injury in cucumber and corn | Capable of protecting sensitive plants from chilling injury. oup.comnih.gov |

| Plant Physiology | Freezing resistance in olive plants | Increased freezing resistance by inducing water stress and stabilizing cell membranes. researchgate.net |

| Herbicide Synergy | Postemergence weed control in soybeans | Enhances the effectiveness of broadleaf herbicides like bentazon and acifluorfen. cambridge.org |

| Horticulture | Chemical thinning of peaches | Reduced yield of small fruit and increased production of marketable fruit. tamu.edu |

| Horticulture | Asian citrus psyllid on citrus trees | Reduced fecundity and survivorship of the pest. ashs.org |

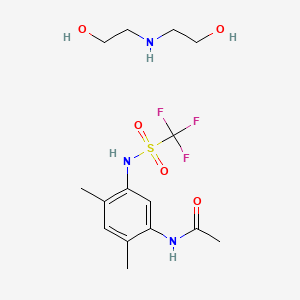

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

53780-36-2 |

|---|---|

Molecular Formula |

C15H24F3N3O5S |

Molecular Weight |

415.4 g/mol |

IUPAC Name |

N-[2,4-dimethyl-5-(trifluoromethylsulfonylamino)phenyl]acetamide;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C11H13F3N2O3S.C4H11NO2/c1-6-4-7(2)10(5-9(6)15-8(3)17)16-20(18,19)11(12,13)14;6-3-1-5-2-4-7/h4-5,16H,1-3H3,(H,15,17);5-7H,1-4H2 |

InChI Key |

JDMXBYDZNLFFCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)NS(=O)(=O)C(F)(F)F)C.C(CO)NCCO |

density |

0.69 g/cu cm at 25 °C |

melting_point |

106-108 °C |

physical_description |

Formulations include granular, ready-to-use liquid, and soluble liquid concentrate; [Reference #1] Aqueous solution: Dark brown odorless liquid; [3M MSDS] |

solubility |

In water, 556 mg/g at 25 °C |

vapor_pressure |

<1.0X10-7 mm Hg at 25 °C |

Origin of Product |

United States |

Synthetic Pathways and Advanced Chemical Modification Strategies for Research

Methodologies for Mefluidide (B1676157) Synthesis

Mefluidide, chemically known as N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]acetamide, is a synthetic trifluoromethanesulfonanilide. adipogen.comnih.gov The synthesis of mefluidide involves the reaction of key precursor molecules. A common synthetic pathway involves the reaction of 5-amino-2,4-dimethylacetanilide with trifluoromethanesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as trimethylamine, in a suitable solvent like ethyl acetate. chemsrc.com

The formation of Mefluidide-diolamine involves the acid form of mefluidide reacting with diethanolamine (B148213) (DEA). The acetamide (B32628) group in mefluidide can exhibit an enol-keto equilibrium, with the enol form being mefluidide acid. This acid can then react with diethanolamine to form the corresponding salt, this compound. epa.gov The Environmental Protection Agency (EPA) has concluded that the diethanolamine salt of mefluidide is biologically equivalent to the free mefluidide form. epa.gov

Table 1: Key Reactants in Mefluidide Synthesis

| Reactant Name | CAS Number | Role in Synthesis |

|---|---|---|

| 5-Amino-2,4-dimethylacetanilide | 53780-33-9 | Precursor molecule providing the substituted phenyl ring |

| Trifluoromethanesulfonyl chloride | 335-05-7 | Source of the trifluoromethylsulfonyl group |

| Trimethylamine | 75-50-3 | Base catalyst |

| Diethanolamine (DEA) | 111-42-2 | Forms the diolamine salt with mefluidide acid |

Strategic Derivatization for Investigational Purposes

Derivatization, or the chemical modification of a compound, is a critical strategy in chemical research. For a compound like mefluidide, this can be employed to explore its biological activity through structure-activity relationship studies or to enhance its properties for analytical detection.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal and agricultural chemistry for optimizing the activity of a lead compound. nih.gov These studies involve synthesizing a series of analogs, where specific parts of the molecule are systematically modified, and then evaluating their biological activity. For trifluoromethanesulfonanilides like mefluidide, modifications could target the aromatic ring substituents, the acetamide group, or the trifluoromethylsulfonyl group to understand their contribution to the compound's plant growth regulatory effects. uni-halle.dejst.go.jp

While extensive public-domain SAR studies specifically for mefluidide are not abundant, the principles can be inferred from research on related herbicidal compounds. For instance, patent literature often describes the synthesis of numerous related structures to claim a broad chemical space with desired herbicidal activity, a process inherently reliant on SAR. google.com Research into other inhibitors of very-long-chain fatty acid (VLCFA) synthesis, the mode of action for mefluidide, also provides insights into the structural requirements for activity. jst.go.jpcogershop.com Analogs of mefluidide, such as perfluidone, share a similar trifluoromethanesulfonanilide core structure and have been studied for their effects on lipid synthesis. ashs.org

Table 2: Mefluidide and Related Analogs for SAR Context

| Compound | Core Structure | Key Substituents | Investigational Context |

|---|---|---|---|

| Mefluidide | Trifluoromethanesulfonanilide | 2,4-dimethyl, 5-acetamido | Plant growth regulator, VLCFA synthesis inhibitor adipogen.comcogershop.com |

| Perfluidone | Trifluoromethanesulfonanilide | 4-(phenylsulfonyl) | Affects lipid synthesis, chemically related to mefluidide ashs.org |

| Dimesulfazet | Trifluoromethanesulfonanilide | N,N-dimethylsulfamoyl | Inhibitor of VLCFA biosynthesis jst.go.jp |

| Pyrrolone Analogs | Substituted Pyridine | Various | Herbicidal compounds, example of analog design google.com |

The accurate detection and quantification of chemical compounds in various matrices is essential for research and regulatory purposes. Chemical modification, often termed derivatization, is a technique used to improve the analytical characteristics of a molecule for specific instrumental methods, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). researchgate.netnih.gov

For a compound like mefluidide, derivatization could be employed to increase its volatility for GC analysis or to introduce a chromophore or fluorophore for enhanced detection by UV or fluorescence detectors in HPLC. Acylation of amino groups is a common derivatization strategy to improve chromatographic behavior. nih.gov For instance, reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) are used to derivatize amino groups, enhancing sensitivity in GC-MS analysis. nih.gov

While specific derivatization protocols for mefluidide are not widely published, the general principles of analytical derivatization are applicable. researchgate.netnih.gov The characterization of mefluidide and its salts often relies on techniques like Nuclear Magnetic Resonance (NMR) for identity confirmation and HPLC for purity assessment, which may not always require prior derivatization. adipogen.comepa.gov Modern analytical platforms, such as LC-MS/MS, offer high sensitivity and selectivity, often reducing the need for derivatization for many compounds. shimadzu.comlabrulez.com

Table 3: Potential Analytical Derivatization Strategies

| Analytical Technique | Purpose of Derivatization | Potential Reagent Class | Expected Improvement |

|---|---|---|---|

| Gas Chromatography (GC) | Increase volatility and thermal stability | Silylating agents (e.g., BSTFA), Acylating agents (e.g., PFPA) | Improved peak shape and detectability nih.gov |

| High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection | Introduce a chromophore/fluorophore | Dansyl chloride, Fluorescamine | Enhanced sensitivity and selectivity of detection |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Improve ionization efficiency | Reagents that introduce a readily ionizable group | Increased signal intensity in the mass spectrometer theanalyticalscientist.com |

Elucidation of Biochemical and Physiological Mechanisms of Action in Vegetative Systems

Cellular and Subcellular Target Interactions

Mefluidide's principal mode of action is the inhibition of cell division (mitosis). cornell.edupurdue.edu This activity directly curtails the production of new cells, which is the foundation of plant growth. By arresting mitosis, mefluidide (B1676157) effectively slows the development of new leaves, stems, and floral structures. scielo.br

Plant growth is concentrated in specialized regions of actively dividing cells known as meristems. Mefluidide exerts its effects by targeting these critical zones. scielo.br

Apical Meristems: Located at the tips of shoots and roots, apical meristems are responsible for primary growth (increase in length). Mefluidide accumulates at these growing points, where it inhibits the mitotic activity of the meristematic cells. scielo.br This can lead to a disorderly growth of cells at the plant apex, distorting development and hampering the formation of new organs like flowers. scielo.br

Intercalary Meristems: Found at the base of nodes and leaf blades in many monocots (grasses), intercalary meristems are responsible for the elongation of leaves and stems. Mefluidide has been shown to accumulate in this region, where it interferes with gibberellic acid (GA) biosynthesis, thereby reducing cell elongation in leaves. researchgate.net This action is particularly effective in suppressing the formation and emergence of flowering stems, or seedheads, in turfgrass. cornell.eduscielo.br

Dynamics of Uptake, Translocation, and Distribution within Plant Tissues

The efficacy of mefluidide-diolamine is dependent on its absorption by the plant and its movement—or lack thereof—to the target meristematic tissues.

Mefluidide is primarily absorbed by the leaves, with the base of the leaves being a particularly effective site of entry. cornell.eduscielo.br Consequently, thorough spray coverage is essential for its activity. cornell.edu The rate of absorption can vary significantly among different plant species. One study demonstrated that after eight days, soybeans absorbed a greater percentage of applied mefluidide than common cocklebur, which in turn absorbed more than giant foxtail. cambridge.org

Several environmental factors can influence the efficiency of foliar absorption:

Temperature and Humidity: Higher temperatures and relative humidity have been shown to promote greater absorption and translocation of mefluidide in species like johnsongrass, common cocklebur, and soybean. cambridge.org

Soil Moisture: The water status of the plant can affect its physiological processes, which may indirectly influence uptake. Studies have been conducted to assess the interplay between soil moisture levels and the efficacy of plant growth regulators. scispace.com

Root uptake of mefluidide is also possible. When applied to the root system, the compound is absorbed and subsequently moves into the aerial parts of the plant. cambridge.org

Table 1: Comparative Foliar Absorption of 14C-Mefluidide in Different Plant Species

Data sourced from a study on the absorption and translocation of mefluidide. cambridge.org

There are differing findings regarding the extent of mefluidide translocation within plants. Several sources suggest that mefluidide has limited movement and does not readily translocate out of the applied leaf. cornell.eduscielo.brpurdue.edu This characteristic underscores the need for direct application to target tissues.

However, other research provides a more nuanced view, indicating that some movement does occur. A study using radiolabeled 14C-mefluidide found that the compound appeared to move in the phloem, following the path of the assimilate stream to areas of high metabolic activity, such as growing points. cambridge.org In the same study, common cocklebur translocated a significantly higher percentage of the absorbed radiolabel out of the treated leaf compared to soybean. cambridge.org

When mefluidide is absorbed by the roots, its movement appears to be confined to the xylem, the vascular tissue responsible for transporting water and minerals from the roots to the rest of the plant. cambridge.org In this case, older tissues tended to accumulate greater amounts of the compound than younger tissues. cambridge.org

Table 2: Translocation of Absorbed 14C-Mefluidide from the Treated Leaf

Findings from a comparative study on mefluidide translocation. cambridge.org

Molecular Targets and Signal Transduction Pathways

Mefluidide is classified as a mitotic inhibitor, meaning its primary molecular action is the disruption of cell division. uky.edu This mechanism distinguishes it from Type II plant growth regulators (Classes A and B), which function by inhibiting the biosynthesis of gibberellins (B7789140) (GA), the plant hormones responsible for stimulating cell elongation. cornell.eduahdb.org.uk While the precise molecular target and the specific signal transduction pathway that mefluidide interrupts to halt mitosis are not fully detailed in available research, its classification clearly separates its mode of action from that of GA synthesis inhibitors like paclobutrazol (B33190) or trinexapac-ethyl (B166841). cornell.edu The observable effects, such as the disorderly growth at apical meristems and suppression of seedhead development, are the physiological consequences of this fundamental disruption of the cell cycle. scielo.br

Investigation of Enzyme Inhibition Profiles Relevant to Growth Regulation

The primary biochemical mechanism of this compound as a plant growth regulator is the inhibition of enzymes essential for the biosynthesis of very-long-chain fatty acids (VLCFAs). nih.gov VLCFAs are critical components of various cellular structures, including cuticular waxes and membranes, and play a vital role in cell division and expansion. cambridge.orgpressbooks.pub

Research has identified the target site of mefluidide as the 3-ketoacyl-CoA synthase (KCS) enzymes, which are condensing enzymes within the VLCFA elongase complex located in the endoplasmic reticulum. nih.govcambridge.org By inhibiting KCS, mefluidide effectively halts the elongation of fatty acid chains beyond the standard C16 and C18 lengths. This disruption of VLCFA synthesis is a key factor in its growth-regulating effects. nih.gov

Studies utilizing recombinant KCS enzymes from Arabidopsis thaliana have demonstrated that mefluidide can inhibit the activity of specific KCS proteins, including KCS1, CER6, and CER60. nih.gov The inhibition of these enzymes leads to a measurable decrease in saturated VLCFAs within the plant. nih.gov This mode of action is similar to that of other herbicides like metazachlor, which also target VLCFA synthesis. nih.gov The primary effect of this enzymatic inhibition is a disruption of cell division, with a secondary, lesser impact on cell elongation. cornell.eduscielo.br

| Enzyme Target | Enzyme Family | Biochemical Pathway | Effect of Inhibition | Reference |

|---|---|---|---|---|

| 3-ketoacyl-CoA synthase (KCS) | Fatty Acid Elongase (FAE) | Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis | Blocks condensation of C2 units, halting fatty acid chain elongation. | nih.gov |

| KCS1 | 3-ketoacyl-CoA synthase | VLCFA Biosynthesis | Inhibited by mefluidide in vivo. | nih.gov |

| CER6 | 3-ketoacyl-CoA synthase | VLCFA Biosynthesis | Inhibited by mefluidide in vivo. | nih.gov |

| CER60 | 3-ketoacyl-CoA synthase | VLCFA Biosynthesis | Inhibited by mefluidide in vivo. | nih.gov |

Interplay with Endogenous Phytohormone Biosynthesis and Signaling (e.g., Gibberellins, Auxins)

The mechanism of this compound is distinct from many other prominent plant growth regulators that directly interfere with phytohormone biosynthesis. cornell.edusportsfieldmanagement.org Specifically, its primary mode of action is not the inhibition of gibberellin (GA) or auxin pathways. cornell.edu

Mefluidide is classified as a Type I or Class C growth regulator. cornell.edusportsfieldmanagement.org This classification signifies that its principal effect is the inhibition of cell division (mitosis), with a less pronounced effect on cell elongation. cornell.eduscielo.brsportsfieldmanagement.org This contrasts sharply with Type II (Class A and B) growth regulators, which function by blocking specific steps in the gibberellin biosynthesis pathway. cornell.edusportsfieldmanagement.org While gibberellins are crucial hormones that regulate cell elongation, mefluidide does not target their production. cornell.edumdpi.com The growth retardation observed from mefluidide application stems from the disruption of VLCFA synthesis, which is essential for the formation of new cells, rather than a direct manipulation of the GA signaling cascade. nih.govcornell.edu

There is a lack of scientific evidence to suggest a direct interplay between mefluidide and the biosynthesis or signaling pathways of auxins. Auxins are fundamental to plant development, controlling processes like cell elongation and root formation through complex transcriptional responses. agronomyjournals.comnih.gov However, the known mechanism of mefluidide is confined to the inhibition of VLCFA synthesis, a process biochemically separate from the auxin synthesis and signaling pathways. nih.gov Therefore, its effects on plant growth are not attributed to direct auxin pathway modulation.

Comparative Mechanistic Analysis with Other Plant Growth Regulating Compounds

The mechanism of this compound is unique when compared to other major classes of plant growth regulators (PGRs). Its distinction lies in its primary target site and its classification based on physiological effects.

Comparison with Gibberellin (GA) Biosynthesis Inhibitors: A large group of PGRs, often classified as Type II or Class A/B, function by inhibiting the production of gibberellins. sportsfieldmanagement.org

Trinexapac-ethyl and Prohexadione-calcium (Class A): These compounds act late in the GA biosynthesis pathway, specifically blocking the 3β-hydroxylation step that converts inactive GA20 to active GA1. scielo.brsportsfieldmanagement.orgahdb.org.uk This leads to a reduction in cell elongation.

Paclobutrazol and Flurprimidol (B166174) (Class B): These PGRs act early in the GA pathway, inhibiting the oxidation of ent-kaurene. sportsfieldmanagement.orgmdpi.comahdb.org.uk This also results in reduced levels of active gibberellins and, consequently, stunted shoot elongation.

In contrast, mefluidide (Class C) does not inhibit any stage of the gibberellin pathway. cornell.edusportsfieldmanagement.org Its effect on growth is achieved by inhibiting VLCFA synthesis, which primarily impacts cell division. nih.govcornell.edu

Comparison with Other Cell Division Inhibitors:

Maleic hydrazide: This compound is also classified as a Class C regulator that inhibits cell division (mitosis). sportsfieldmanagement.org It shares a similar physiological outcome with mefluidide in that it suppresses growth by preventing the formation of new cells.

Comparison with Ethylene (B1197577) Releasers:

Ethephon (B41061) (Class E): This compound's mechanism is entirely different. It is absorbed by the plant and breaks down to release ethylene, a natural plant hormone. sportsfieldmanagement.orgahdb.org.uk Ethylene has diverse effects, including the inhibition of cell elongation and promotion of lateral growth, which differs from the mitotic inhibition caused by mefluidide. ahdb.org.uk

The following table provides a comparative summary of the mechanisms of action for this compound and other representative plant growth regulators.

| Compound | PGR Class | Primary Mechanism of Action | Primary Physiological Effect | Reference |

|---|---|---|---|---|

| This compound | Class C (Type I) | Inhibition of 3-ketoacyl-CoA synthase (KCS) in the Very-Long-Chain Fatty Acid (VLCFA) pathway. | Inhibition of cell division (mitosis). | nih.govcornell.edusportsfieldmanagement.org |

| Trinexapac-ethyl | Class A (Type II) | Inhibition of a late stage in gibberellin (GA) biosynthesis (conversion of GA20 to GA1). | Inhibition of cell elongation. | cornell.edusportsfieldmanagement.orgahdb.org.uk |

| Paclobutrazol | Class B (Type II) | Inhibition of an early stage in gibberellin (GA) biosynthesis (ent-kaurene oxidation). | Inhibition of cell elongation. | sportsfieldmanagement.orgahdb.org.uk |

| Ethephon | Class E | Releases ethylene within the plant tissue. | Varies; includes inhibition of elongation and promotion of senescence. | cornell.edusportsfieldmanagement.orgahdb.org.uk |

| Maleic Hydrazide | Class C (Type I) | Inhibition of cell division (mitosis). | Inhibition of cell division. | sportsfieldmanagement.org |

Applications and Effects in Diverse Plant Science Research Models

Modulation of Plant Morphogenesis and Architectural Traits

Mefluidide-diolamine is recognized for its significant impact on the physical structure and growth patterns of plants. Its mode of action primarily involves the inhibition of cell division and elongation, leading to observable changes in plant architecture. psu.edupitchcare.com

Studies on Vegetative Biomass Accumulation and Growth Retardation

Research has consistently demonstrated that this compound acts as a potent growth retardant across various plant species. By inhibiting cell division in meristematic tissues, it effectively reduces the accumulation of vegetative biomass. psu.edutiloom.com This effect is readily absorbed by the foliage, with subsequent translocation to the growing points of the shoots. psu.edu

In studies on turfgrass, the application of mefluidide (B1676157) has been shown to reduce mowing requirements for several weeks by slowing vertical growth. regulations.gov Research on corn (Zea mays) has also shown that mefluidide can cause dwarfing, accompanied by some plant distortion. cambridge.org Similarly, in 'TifEagle' bermudagrass, mefluidide treatment resulted in a 25% reduction in total clippings harvested. ashs.org The inhibitory effect on growth is a key characteristic, making it a focal point of research into plant architectural manipulation.

Research into Reproductive Development Inhibition and Seedhead Suppression

A primary application of this compound in research has been the suppression of reproductive structures, particularly seedheads in grasses. psu.edupitchcare.com This is crucial in turfgrass management to maintain a vegetative and uniform surface. tiloom.com The compound is particularly effective when applied before the emergence of seedheads. psu.edu

In studies on Poa annua (annual bluegrass), mefluidide has been a key tool for seedhead control. gcmonline.com Research has shown that its effectiveness is linked to its ability to arrest the development of floral primordia. psu.edu If applied after floral initiation has begun, seedheads may still emerge but will be arrested at various developmental stages. psu.edu In comparative studies, mefluidide programs have sometimes shown better seedhead suppression in annual bluegrass than programs using ethephon (B41061) plus trinexapac-ethyl (B166841). researchgate.net However, sequential applications of mefluidide have been noted to cause phytotoxicity in some species like creeping bentgrass. researchgate.net

Physiological Responses in Specific Plant Taxa

The application of this compound elicits a range of physiological responses that extend beyond simple growth inhibition. These responses can vary significantly between different plant species.

Investigations into Stress Acclimation and Tolerance

A notable area of research has been the investigation of this compound's role in enhancing plant tolerance to abiotic stresses. A study on olive plants (Olea europaea cv. Frantoio), a species sensitive to frost, revealed that foliar application of mefluidide induced a hardening effect, increasing freezing resistance. researchgate.nettandfonline.com

The primary mechanisms behind this increased tolerance appear to be related to induced water stress and increased stability of biological membranes. researchgate.nettandfonline.com Mefluidide-treated olive leaves exhibited a reduction in relative water content and water potential. researchgate.nettandfonline.com Furthermore, electrolyte leakage studies showed that at freezing temperatures, the leakage of ions such as K+, Na+, and Ca++ was lower from the leaves of treated plants compared to controls. researchgate.nettandfonline.com This culminated in a significant lowering of the lethal freezing temperature (LT50) in treated plants. researchgate.nettandfonline.com

Table 1: Effect of Mefluidide on Freezing Tolerance in Olive Leaves

| Parameter | Control | Mefluidide-Treated |

|---|---|---|

| Lethal Temperature (LT50) | -11.1°C | -14.9°C |

| Relative Water Content Reduction | - | 10.5% |

| Water Potential Reduction | - | 0.75 MPa |

Data sourced from research on Olea europaea cv. Frantoio. researchgate.nettandfonline.com

Alterations in Photosynthetic Efficiency and Carbon Metabolism

While the primary mode of action of this compound is the inhibition of cell division, research into its direct and secondary effects on photosynthesis and carbon metabolism is less extensive. Some studies have noted chlorosis, or yellowing of leaves, particularly at the base of newly formed leaves in corn, which was associated with a decrease in chlorophyll (B73375) a content. cambridge.org In 'TifEagle' bermudagrass, however, chlorophyll concentrations in mefluidide-treated turf were found to be similar to untreated controls. ashs.org In studies on Kentucky bluegrass, mefluidide did not significantly affect turfgrass quality or color. mdpi.com The variability in these findings suggests that the effects on photosynthetic pigments may be species-dependent and influenced by application rates and environmental conditions. Detailed research specifically elucidating the impact of mefluiduid-diolamine on the intricate pathways of carbon fixation and metabolism remains a developing area of inquiry.

Synergistic and Antagonistic Interactions with Other Agrochemicals in Research Settings

In practical research applications, this compound is often studied in conjunction with other agrochemicals to assess potential synergistic or antagonistic effects. These interactions can influence the efficacy and phytotoxicity of the treatments.

Mefluidide is known to have some herbicidal effects at higher rates and can synergize the activity of certain herbicides. regulations.gov For instance, a study on sugarcane demonstrated that the interaction of mefluidide with the herbicide 2,4-D resulted in the highest decrease in weed density. uodiyala.edu.iq This same combination also led to the highest increase in sugar yield. uodiyala.edu.iq

In the context of turfgrass management, mefluidide has been studied alongside other plant growth regulators. Tank mixtures of trinexapac-ethyl with ethephon have been investigated as alternatives to mefluidide for seedhead suppression, with varying degrees of comparative efficacy. researchgate.netresearchgate.net Some research has explored combinations of flurprimidol (B166174) and mefluidide for the suppression of vegetative growth. scispace.com The addition of a nonionic surfactant can greatly increase the leaf absorption of mefluidide, thereby enhancing its growth suppression effects, though this may also increase the risk of discoloration. regulations.gov These studies highlight the importance of understanding the complex interactions that can occur when this compound is used within a broader chemical management program.

Advanced Analytical Methodologies for Detection and Quantification

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of Mefluidide-diolamine, aiming to isolate the analyte from interfering matrix components and concentrate it to detectable levels. The choice of extraction and cleanup procedures is highly dependent on the physicochemical properties of the analyte and the nature of the sample matrix.

Techniques for Plant Tissue and Environmental Sample Preparation

The extraction of Mefluidide (B1676157) from complex matrices like plant tissues and environmental samples such as soil and water requires robust and efficient protocols to ensure accurate and reproducible results.

For plant tissues , a common approach involves initial homogenization of the sample to increase the surface area for extraction. Organic solvents are typically employed to extract the analyte from the plant matrix. For instance, a simple and effective method for extracting residues of pesticides from plant material involves the use of methanol routledge.com. Another approach for plant protein extraction, which can be adapted for pesticide residue analysis, utilizes a modified trichloroacetic acid (TCA)/acetone precipitation method. This involves extracting proteins with an SDS-containing buffer, followed by precipitation with a TCA/acetone solution and subsequent washing with acetone nih.govresearchgate.net. This procedure is noted for being less time-consuming than classical methods, which can help in minimizing protein degradation and modification nih.gov.

In the context of environmental samples , the preparation of soil samples often begins with drying and sieving to ensure homogeneity mdpi.comcore.ac.uk. Extraction can then be performed using various solvent systems. For example, a mixture of methanol and water has been effectively used for the extraction of herbicides from soil nih.gov. Another common technique is the use of acetone in the extraction process researchgate.net. For water samples , a preconcentration step is often necessary due to the typically low concentrations of the analyte. Solid-phase extraction (SPE) is a widely used technique for this purpose, where the water sample is passed through a cartridge containing a solid adsorbent that retains the analyte asianpubs.orglabrulez.comnih.gov.

The following table summarizes common extraction techniques for different matrices:

| Matrix | Extraction Technique | Key Considerations |

| Plant Tissue | Solvent Extraction (e.g., methanol, acetone) | Homogenization is crucial for efficient extraction. The choice of solvent depends on the analyte's polarity. |

| Soil | Solvent Extraction (e.g., methanol/water, acetone) | Samples should be dried and sieved to ensure uniformity before extraction. |

| Water | Solid-Phase Extraction (SPE) | Preconcentration is often required. The selection of the SPE sorbent is critical for effective analyte retention. |

Fractionation and Clean-up Procedures

Following extraction, the resulting sample extract often contains co-extracted matrix components that can interfere with the final analysis. Therefore, fractionation and clean-up procedures are essential to remove these interferences and enhance the selectivity and sensitivity of the analytical method.

Solid-Phase Extraction (SPE) is a versatile and widely used clean-up technique. It involves passing the sample extract through a cartridge containing a specific sorbent material. The analyte of interest is either retained on the sorbent while interferences pass through, or the interferences are retained while the analyte is eluted. The choice of sorbent (e.g., C18, silica, Florisil) and elution solvents is critical for achieving effective separation mdpi.comsci-hub.boxwjarr.com. For instance, SPE cartridges with different anion exchange materials and Florisil have been compared for their efficiency in removing free fatty acids from sample extracts fda.gov.

Florisil® , a magnesium silicate-based adsorbent, is commonly used for the clean-up of pesticide residues and other chlorinated hydrocarbons nih.govnih.govnih.gov. It is effective in separating analytes from interfering compounds prior to chromatographic analysis nih.govnih.gov. The activation of Florisil® by heating is an important step to ensure its adsorptive capacity nih.gov.

Liquid-Liquid Extraction (LLE) is another common clean-up technique where the analyte is partitioned between two immiscible liquid phases. This method can be effective in separating the analyte from interfering substances based on their differential solubility in the two phases.

The selection of a clean-up procedure is guided by the nature of the interferences and the analytical technique to be used. The goal is to obtain a clean extract that allows for accurate and reliable quantification of this compound.

Chromatographic and Spectroscopic Identification and Quantification

Following sample preparation and clean-up, the determination of this compound is typically performed using a combination of chromatographic separation and spectroscopic detection techniques. These methods offer high sensitivity and selectivity, enabling the identification and quantification of the analyte at trace levels.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds like Mefluidide. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

A typical HPLC system consists of a pump to deliver the mobile phase at a constant flow rate, an injector to introduce the sample, a column where the separation occurs, and a detector to monitor the eluting compounds. For the analysis of herbicides, reversed-phase HPLC with a C18 column is commonly employed nih.govasianpubs.org. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with the addition of an acid like formic acid to improve peak shape asianpubs.org.

UV detection is frequently used for the quantification of analytes that absorb ultraviolet light nih.govasianpubs.orglabrulez.comnih.gov. The selection of the detection wavelength is crucial for achieving optimal sensitivity. For complex samples, a Diode Array Detector (DAD) can be used to obtain the UV spectrum of each peak, which aids in compound identification.

The following table provides an example of HPLC conditions that could be adapted for Mefluidide analysis:

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water with Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength |

| Injection Volume | 10-20 µL |

Method validation is a critical aspect of HPLC analysis to ensure the reliability of the results. This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) mdpi.comresearchgate.netsci-hub.se.

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds sci-hub.semdpi.com. For compounds that are not sufficiently volatile, a derivatization step is often necessary to convert them into a more volatile form suitable for GC analysis labrulez.commdpi.comresearchgate.netyoutube.comresearchgate.net.

In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the gas and stationary phases. The choice of the column, including its dimensions and the type of stationary phase, is critical for achieving the desired separation mdpi.comscispace.commdpi.com.

For the analysis of Mefluidide, which may require derivatization to increase its volatility, a common technique is silylation . This process involves replacing active hydrogen atoms in the molecule with a trimethylsilyl (TMS) group, resulting in a more volatile and thermally stable derivative labrulez.commdpi.comresearchgate.net. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose labrulez.com.

The separated compounds are detected as they exit the column. Common detectors used in pesticide residue analysis include the Flame Ionization Detector (FID) and the Mass Spectrometer (MS). The retention time, which is the time it takes for a compound to travel through the column, is a characteristic property used for qualitative identification.

An example of typical GC parameters is provided in the table below:

| Parameter | Condition |

| Column | Capillary column with a suitable stationary phase (e.g., non-polar) |

| Carrier Gas | Helium or Nitrogen |

| Oven Temperature | Programmed temperature ramp |

| Injector Temperature | Optimized for sample vaporization |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for both the qualitative and quantitative analysis of a vast range of compounds. When coupled with a separation technique like GC or HPLC, it provides a highly sensitive and selective method for the analysis of this compound.

For structural elucidation , MS provides information about the molecular weight of the analyte and its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. This fragmentation pattern serves as a "fingerprint" that can be used to identify the compound and elucidate its structure nih.govresearchgate.net. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments.

In trace analysis , MS offers exceptional sensitivity, allowing for the detection of very low concentrations of Mefluidide in complex matrices. Techniques such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to enhance selectivity and sensitivity by monitoring only specific ions that are characteristic of the analyte of interest.

Development of Methods for Enhanced Sensitivity and Selectivity

The robust detection and quantification of this compound, particularly at trace levels in complex matrices, necessitates the development of highly sensitive and selective analytical methodologies. Research efforts in this area are centered on optimizing sample preparation, chromatographic separation, and detection techniques to minimize matrix interference and enhance signal response. While specific studies detailing the development of such methods exclusively for this compound are not extensively available in public literature, the principles and techniques applied to the analysis of other plant growth regulators and pesticides provide a clear framework for establishing high-performance analytical protocols. The following sections describe a representative approach based on established and widely accepted analytical practices, primarily leveraging Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful tool for trace-level quantification. nih.govmdpi.com

Sample Preparation and Extraction

A critical step in achieving enhanced sensitivity is the efficient extraction of Mefluidide from the sample matrix while simultaneously removing interfering components. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly employed and effective technique for a wide range of pesticides and plant growth regulators in various sample types, including agricultural products, soil, and water. hpst.czsigmaaldrich.comaensiweb.com

The typical QuEChERS procedure involves an initial extraction with an organic solvent, followed by a partitioning step and a dispersive solid-phase extraction (dSPE) cleanup. For Mefluidide analysis, acetonitrile is a suitable extraction solvent due to its ability to efficiently extract a broad range of analytes with varying polarities. nih.govhpst.cz The subsequent addition of a salt mixture, commonly containing magnesium sulfate and sodium chloride, induces phase separation, partitioning the Mefluidide into the acetonitrile layer. nih.gov

The dSPE cleanup step is crucial for enhancing selectivity by removing matrix components that could interfere with the analysis. The choice of dSPE sorbents is dependent on the sample matrix. For instance, a combination of primary secondary amine (PSA) and C18 sorbents is often effective for removing sugars, organic acids, and fatty acids from fruit and vegetable extracts. hpst.cz For more complex matrices, additional sorbents like graphitized carbon black (GCB) may be incorporated to remove pigments and sterols. hpst.cz

Chromatographic Separation

High-performance liquid chromatography (HPLC) is the preferred technique for separating Mefluidide from co-extracted compounds prior to detection. scielo.brms-editions.cl Reversed-phase chromatography, utilizing a C18 column, is a robust choice for separating moderately polar compounds like Mefluidide. scielo.br The mobile phase composition is optimized to achieve good peak shape and resolution. A common mobile phase for such analyses consists of a gradient elution with water and methanol or acetonitrile, often with the addition of a small percentage of formic acid or ammonium formate to improve ionization efficiency in the mass spectrometer. nih.govnih.gov

Mass Spectrometric Detection and Quantification

Tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity for the quantification of target analytes in complex mixtures. nih.govlcms.cz Electrospray ionization (ESI) is a suitable ionization technique for a compound like Mefluidide. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which involves selecting a specific precursor ion (the molecular ion of Mefluidide) and then monitoring for specific product ions that are formed upon fragmentation of the precursor ion. lcms.cz This process significantly reduces background noise and enhances the signal-to-noise ratio, leading to very low limits of detection. nih.gov The selection of at least two MRM transitions for each analyte provides a high degree of confidence in its identification and quantification. lcms.cz

Method Validation

A newly developed analytical method must be rigorously validated to ensure its reliability and accuracy. nih.gov The validation process assesses several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov

The following tables present illustrative data for a hypothetical validated LC-MS/MS method for the determination of Mefluidide, based on typical performance characteristics observed in multi-residue pesticide analysis. nih.govnih.govresearchgate.net

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

| Parameter | Value |

| Linear Range | 0.1 - 100 µg/L |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/kg |

| Limit of Quantification (LOQ) | 0.15 µg/kg |

Table 2: Accuracy and Precision (Recovery Studies)

| Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| 0.5 | 95.2 | 6.8 |

| 5.0 | 98.7 | 4.5 |

| 50.0 | 101.3 | 3.2 |

These tables demonstrate the expected performance of a well-developed and validated analytical method. The high correlation coefficient indicates a strong linear relationship between the concentration of Mefluidide and the instrument response. The low LOD and LOQ values signify the method's high sensitivity, allowing for the detection and quantification of Mefluidide at very low concentrations. The recovery values, which are close to 100%, and the low RSDs indicate that the method is both accurate and precise.

Environmental Behavior and Degradation Pathways

Environmental Transformation and Degradation Processes

The transformation and degradation of mefluidide (B1676157) in the environment are influenced by both microbial and abiotic processes.

Microbial activity is a significant pathway for the degradation of mefluidide in terrestrial environments. In aerobic soil environments, mefluidide has been shown to degrade with a half-life of approximately 12 days. The primary degradation product identified in these aerobic soil studies is 5-amino-2,4-dimethyltrifluoromethanesulfonilide, which was observed at a maximum concentration of 2.8% of the applied mefluidide 22 days after treatment. Over a longer period of 366 days, a significant portion of the radiolabeled mefluidide residues became non-extractable, accounting for 32% to 37%, with 20.9% evolving as carbon dioxide (CO2). In contrast, under anaerobic conditions, mefluidide is considerably more stable, with a half-life exceeding one year.

Detailed research on the microbial degradation of mefluidide in aquatic systems is limited in publicly available literature.

Abiotic processes, particularly photolysis, contribute to the degradation of mefluidide. Mefluidide is not susceptible to abiotic hydrolysis in sterile buffer solutions within an environmentally relevant pH range of 4 to 9. However, photodegradation is a more significant abiotic degradation pathway. In natural well water, mefluidide undergoes rapid photodegradation with a half-life of 2 to 3 days. On soil surfaces, the photodegradation half-life is approximately 4.85 days. The process of photolysis on soil has been found to result in the formation of nine unidentified degradation products.

| Degradation Process | Medium | Half-Life | Notes |

| Aerobic Microbial Degradation | Soil | 12 days | Major degradation pathway in the presence of oxygen. |

| Anaerobic Microbial Degradation | Soil | > 1 year | Mefluidide is stable in the absence of oxygen. |

| Hydrolysis | Sterile Buffer (pH 4-9) | Not significant | Mefluidide is stable to hydrolysis in this pH range. |

| Aqueous Photolysis | Natural Well Water | 2 to 3 days | Rapid degradation in the presence of sunlight in water. |

| Soil Surface Photolysis | Soil | 4.85 days | Degradation occurs on the soil surface when exposed to sunlight. |

Transport and Distribution in Environmental Compartments

The movement of mefluidide within and between different environmental compartments is influenced by its adsorption to soil particles and its potential for movement with water.

The adsorption of mefluidide to soil particles is relatively low, indicating a potential for mobility. The Freundlich adsorption coefficients (Kf) have been determined for several soil and sediment types. Notably, there appears to be no direct correlation between the soil's organic carbon content and the adsorption distribution coefficient (Kd).

| Soil/Sediment Type | Freundlich Adsorption Coefficient (Kf) | 1/n |

| Sand | 0.22 | 0.35 |

| Silt Loam Soil | 0.14 | 0.95 |

| Clay Soil | 0.083 | 1.3 |

| Sand Sediment | 0.11 | 1.0 |

The low adsorption of mefluidide to soil particles suggests a potential for leaching. Studies on aged soil columns have confirmed that aged residues of mefluidide can be detected in the leachate, indicating that the compound can move through the soil profile over time. Field dissipation studies have shown that mefluidide dissipates with a half-life of 2.0 to 3.3 days in warm-season turf soil and 1.2 to 1.4 days in cool-season grass soil. In these studies, mefluidide was not detected in soil samples at depths greater than 6 inches.

Runoff is also considered a potential route for the dissipation of mefluidide from treated areas, although specific quantitative studies on mefluidide runoff in agroecosystems are limited.

Evolution of Resistance and Ecological Ramifications in Plant Systems

Mechanisms of Plant Resistance and Tolerance to Mefluidide (B1676157)

For decades, the mode of action of mefluidide was thought to be the inhibition of gibberellin biosynthesis. plos.orgcroplife.org.au However, research has clarified its primary target site. Mefluidide, along with the related compound perfluidone, functions by inhibiting 3-ketoacyl-CoA synthases (KCS), which are critical enzymes in the biosynthesis of very-long-chain fatty acids (VLCFAs). nih.govresearchgate.netresearchgate.net VLCFAs are essential components of plant cuticular waxes, suberin, and membrane lipids, and their disruption leads to growth inhibition and herbicidal effects. nih.govpressbooks.pub Plant resistance to herbicides like mefluidide can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov

The most prominent mechanism of resistance to VLCFA-inhibiting herbicides is NTSR, specifically through enhanced herbicide metabolism. nih.govfrontiersin.org This involves the increased activity of broad-specificity enzymes that detoxify the herbicide before it can reach its target site.

Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is a primary driver of metabolic resistance. ucdavis.edufrontiersin.org P450s catalyze oxidation reactions that modify the herbicide molecule, typically rendering it non-phytotoxic. mdpi.com In resistant weed biotypes, certain P450 genes can be constitutively overexpressed or induced upon herbicide exposure, leading to rapid detoxification. frontiersin.org This mechanism can confer resistance to multiple, chemically unrelated herbicides. uwa.edu.au For example, P450-mediated metabolism is a known resistance mechanism in the notorious weed Lolium rigidum (annual ryegrass). uwa.edu.au

Glutathione S-Transferases (GSTs): GSTs are another major family of detoxification enzymes. ucdavis.edu They catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione, which marks the herbicide for sequestration into the vacuole, effectively neutralizing it. frontiersin.org Enhanced GST activity has been identified as a key mechanism for resistance to several VLCFA inhibitors in weeds like Alopecurus myosuroides (black-grass) and Lolium rigidum. frontiersin.org

Beyond direct detoxification, plants can exhibit tolerance through other physiological adaptations. Application of mefluidide has been shown to induce physiological changes that enhance tolerance to abiotic stresses, such as freezing and drought. These adaptations include:

Increased Membrane Stability: Mefluidide treatment in olive plants was found to increase the stability of biological membranes, lowering the lethal freezing temperature. mdpi.com

Alteration of Endogenous Hormones: Studies suggest mefluidide can trigger an increase in abscisic acid (ABA), a key hormone in plant stress responses, which can in turn activate protective systems and enhance hardiness. cambridge.orgbiorxiv.org

Changes in Cellular Structure: In turfgrass species, mefluidide has been observed to increase cell density, which is correlated with a higher cell wall content and can contribute to wear tolerance. clemson.edu

| Adaptation Type | Mechanism | Observed Effect | Relevant Compounds |

| Metabolic Resistance (NTSR) | Enhanced Cytochrome P450 (P450) Activity | Rapid oxidation and detoxification of the herbicide. | Mefluidide, various other herbicide classes |

| Metabolic Resistance (NTSR) | Enhanced Glutathione S-Transferase (GST) Activity | Conjugation of the herbicide with glutathione, leading to sequestration and detoxification. | Mefluidide, Flufenacet, Pyroxasulfone |

| Physiological Tolerance | Increased Biological Membrane Stability | Lowered lethal temperature and increased resistance to freezing injury. | Mefluidide |

| Physiological Tolerance | Increased Abscisic Acid (ABA) Production | Activation of endogenous stress protection systems, increasing chilling tolerance. | Mefluidide |

| Physiological Tolerance | Altered Cellular Structure | Increased cell density and cell wall content in leaves. | Mefluidide, Trinexapac-ethyl (B166841) |

The genetic basis of resistance to mefluidide and other VLCFA inhibitors is often complex and can be monogenic (controlled by a single gene) or polygenic (controlled by multiple genes). nih.gov

Target-Site Resistance (TSR): TSR arises from mutations in the gene that codes for the herbicide's target enzyme. nih.govnih.gov In the case of mefluidide, this would be a mutation in a KCS gene that alters the enzyme's structure, preventing the herbicide from binding effectively while still allowing the enzyme to perform its normal biological function. nih.gov While mutations conferring resistance have been identified for many herbicide classes, such as substitutions in the ALS or ACCase genes, specific TSR mutations for mefluidide have not been widely documented in weed populations. nih.govmdpi.com This is partly because NTSR appears to be the more common and impactful resistance mechanism for this herbicide group. ucdavis.edunih.gov

Non-Target-Site Resistance (NTSR): The genetic basis for metabolic resistance is typically polygenic. nih.govucdavis.edu It does not involve a change in the target enzyme but rather the up-regulation or increased efficiency of detoxification genes. Resistance can result from:

Gene Overexpression: Resistant plants may have multiple copies of a P450 or GST gene, or changes in regulatory elements (promoters, transcription factors) that lead to a higher level of transcription and thus more detoxification enzymes being produced. nih.govuwa.edu.auclemson.edu

Allelic Variation: Natural genetic variation within a weed population can include alleles of P450 or GST genes that encode for slightly more efficient enzymes. Herbicide application selects for these individuals, leading to the evolution of a resistant population. ucdavis.edu Research has shown that a single P450 gene can be responsible for conferring resistance to herbicides across multiple modes of action. uwa.edu.au

Cross-Resistance and Multiple Resistance Development

A major consequence of NTSR is the development of cross-resistance, where a single resistance mechanism confers resistance to herbicides from different chemical families and with different modes of action. ucdavis.eduhracglobal.com This is particularly problematic with metabolism-based resistance, as the detoxifying enzymes like P450s and GSTs are often not specific to a single chemical structure. frontiersin.orguwa.edu.aufrontiersin.org

A plant population that evolves enhanced P450-mediated metabolism to detoxify mefluidide could simultaneously gain resistance to herbicides it has never been exposed to, such as ALS inhibitors (e.g., chlorsulfuron) or ACCase inhibitors (e.g., diclofop-methyl). uwa.edu.aufrontiersin.org This phenomenon severely limits weed control options, as rotating to a different herbicide mode of action may be ineffective if the weed has already evolved a broad-spectrum metabolic defense. frontiersin.org

Multiple resistance is a related but distinct phenomenon where a single weed population possesses two or more different resistance mechanisms. ucdavis.edu For example, an individual plant could have both a target-site mutation conferring resistance to ALS inhibitors and enhanced P450-mediated metabolism conferring resistance to mefluidide and other herbicides. The accumulation of multiple resistance mechanisms within a population creates "superweeds" that are extremely difficult to control chemically.

| Resistance Type | Definition | Genetic Basis Example for Mefluidide & Other Herbicides | Implication |

| Cross-Resistance | A single resistance mechanism confers resistance to multiple herbicides, often with different modes of action. hracglobal.com | Overexpression of a single P450 gene that can metabolize both Mefluidide (VLCFA inhibitor) and Chlorsulfuron (ALS inhibitor). uwa.edu.au | Rotation to a new herbicide mode of action may fail. |

| Multiple Resistance | A plant or population has two or more distinct resistance mechanisms. ucdavis.edu | A plant possesses both a mutated KCS gene (TSR to Mefluidide) and enhanced GST activity (NTSR to other herbicides). | Extremely difficult to control, requiring complex and integrated management strategies. |

Ecological Dynamics of Resistance Emergence and Spread

The emergence and spread of mefluidide-resistant plants have significant ecological ramifications, altering plant community dynamics and impacting agricultural sustainability.

When a weed population develops resistance, the repeated application of the previously effective herbicide removes susceptible competitors, allowing the resistant biotype to thrive and dominate the plant community. researchgate.net This shift from a diverse weed flora to a monoculture of a single, hard-to-control resistant species is a common ecological consequence. researchgate.net

The ecological impact can extend below the soil surface. The composition of the plant community strongly influences the soil microbial community. researchgate.net Some herbicide-resistant weeds, such as several species in the Amaranthus genus, are non-hosts for arbuscular mycorrhizal fungi (AMF). researchgate.net A dense infestation of such weeds can lead to a decline in AMF propagules in the soil, which can negatively affect the growth and nutrient uptake of subsequent crops that rely on this symbiosis. The spread of resistant individuals, through both seed dispersal and gene flow via pollen, accelerates these community shifts across the landscape. agronomyjournals.com

To mitigate the evolution and impact of resistance to mefluidide and other herbicides, a proactive and integrated approach is essential. The goal is to reduce the selection pressure imposed by any single chemical control method. Key strategies include:

Rotation and Mixtures of Herbicides: The foundational principle of chemical resistance management is to use herbicides with different modes of action in rotation or as tank mixtures. illinois.edu For VLCFA inhibitors like mefluidide, this means rotating with or mixing them with effective herbicides from other groups (e.g., ALS inhibitors, ACCase inhibitors, synthetic auxins), provided no cross-resistance is present. croplife.org.au

Use of Robust Rates: Using the full, labeled herbicide rates is crucial to control susceptible and moderately resistant individuals, preventing the buildup of resistance genes in the population. croplife.org.au

Integrated Weed Management (IWM): Relying solely on herbicides is unsustainable. IWM combines chemical control with other tactics to manage weed populations. agronomyjournals.combioone.org This includes:

Cultural Practices: Crop rotation, use of competitive crop cultivars, and adjusting planting dates to disrupt weed life cycles.

Mechanical Practices: Tillage or cultivation to control emerged weeds.

Harvest Weed Seed Control (HWSC): Practices aimed at capturing and destroying weed seeds during crop harvest to reduce the weed seedbank for the following season.

Monitoring and Scouting: Regularly monitoring fields to detect resistant weeds early allows for targeted and timely intervention before the population becomes widespread. frontiersin.org

By implementing these diverse strategies, the selection pressure for resistance is distributed across multiple systems, prolonging the effectiveness of valuable compounds like mefluidide-diolamine. frontiersin.orgbioone.org

Future Research Directions and Emerging Paradigms in Mefluidide Diolamine Studies

In-depth Exploration of Uncharacterized Molecular Mechanisms of Action

The primary mode of action for the mefluidide (B1676157) anion is recognized as the inhibition of both cell division in meristematic tissues and cell elongation, largely attributed to its interference with the gibberellin (GA) biosynthesis pathway. However, the specific molecular targets and the full spectrum of downstream signaling events remain incompletely characterized. Future research must pivot towards a more granular, mechanistic understanding beyond this established framework.

A primary objective is the definitive identification and characterization of the direct protein target(s) of mefluidide. While GA biosynthesis is implicated, the precise enzyme(s) that mefluidide binds to and the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive) require elucidation through advanced biochemical and structural biology techniques. X-ray crystallography or cryo-electron microscopy of the target enzyme in complex with mefluidide could reveal the exact binding pocket and molecular interactions, providing a structural basis for its inhibitory activity.

Rational Design and Synthesis of Next-Generation Analogs with Enhanced Specificity

Building upon a refined understanding of its molecular targets, the rational design of novel mefluidide analogs represents a significant frontier. The goal is to synthesize next-generation compounds with enhanced target specificity, improved potency, and tailored physicochemical properties, while minimizing activity on non-target organisms. This endeavor relies on a sophisticated structure-activity relationship (SAR) approach.

Future synthetic chemistry efforts should focus on systematic modifications to the three key domains of the mefluidide scaffold:

The Acylamino Group: The N-(2,4-dimethylphenyl)acetamide moiety is critical for activity. Research could explore the replacement of the acetyl group with other acyl or functional groups to probe the size and electronic requirements of the binding pocket.

The Sulfonamide Linker: The -SO₂NH- group is a key acidic site and interaction point. Modifications here could alter binding affinity and the pKa of the molecule, influencing its uptake and translocation. Bioisosteric replacement of the sulfonamide could lead to compounds with different metabolic stability profiles.

The Trifluoromethyl Group: This group significantly impacts the electronic properties and lipophilicity of the molecule. Synthesizing analogs with alternative electron-withdrawing groups or perfluoroalkyl chains of varying lengths could fine-tune the compound's activity and environmental persistence.

Computational chemistry, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, will be indispensable. By modeling the interactions of virtual libraries of mefluidide analogs with the three-dimensional structure of its target protein(s) (identified in Section 8.1), researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby accelerating the discovery process and reducing reliance on empirical screening.

Development of Novel Analytical Techniques for Environmental Fate and Metabolite Profiling

Understanding the environmental fate of mefluidide-diolamine—its persistence, mobility, and transformation in soil and water—is critical for assessing its ecological profile. While standard methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used, future research must focus on developing more sensitive, high-throughput, and comprehensive analytical techniques.

The primary challenge lies in identifying the full suite of transformation products and metabolites formed through biotic (microbial) and abiotic (e.g., photolysis) degradation. High-resolution mass spectrometry (HRMS), particularly techniques like Quadrupole Time-of-Flight (Q-TOF) MS and Orbitrap MS, is paramount. These technologies provide exceptional mass accuracy, enabling the confident identification of unknown metabolites from complex environmental matrices without the need for authentic standards. Coupling liquid chromatography with HRMS (LC-HRMS) will allow for the separation and structural elucidation of polar metabolites that are difficult to analyze by GC.

Furthermore, there is a need for innovation in sample preparation to handle complex matrices like soil, sediment, and plant tissue. Advanced extraction techniques such as pressurized liquid extraction (PLE) and solid-phase microextraction (SPME) can improve recovery and reduce matrix effects. The development of molecularly imprinted polymers (MIPs) as selective sorbents for mefluidide and its key metabolites could enable highly specific pre-concentration from environmental samples, significantly enhancing detection limits.

| Technique | Principle | Traditional Application | Future/Emerging Application | Key Advantage of Emerging Approach |

|---|---|---|---|---|

| Chromatography-Mass Spectrometry | Separation based on physicochemical properties followed by mass-to-charge ratio detection. | HPLC-UV or GC-MS for quantification of the parent compound. | LC-HRMS (Q-TOF, Orbitrap) for non-target screening and identification of unknown metabolites. | High mass accuracy allows for elemental formula determination of unknown transformation products. |

| Sample Preparation | Extraction and clean-up of the analyte from a complex matrix. | Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with generic sorbents. | Solid-Phase Microextraction (SPME) and use of Molecularly Imprinted Polymers (MIPs). | Higher selectivity, reduced solvent use, and potential for in-situ field sampling. |

| Detection | Signal generation and measurement for an analyte. | Standard laboratory-based detectors (UV, MS). | Development of electrochemical biosensors or immunoassays for rapid field screening. | Real-time or near-real-time monitoring in environmental systems without sample transport. |

Predictive Modeling of Environmental Behavior and Ecological Impacts

The final research paradigm involves leveraging the data generated from advanced analytical and omics studies to build sophisticated predictive models. These computational models are essential for forecasting the long-term environmental behavior of this compound and its potential ecological impacts under diverse scenarios.

Future modeling efforts should advance beyond standard fate models by incorporating greater mechanistic detail. For instance, data on microbial degradation pathways and metabolite formation (from Section 8.3) can be used to develop more accurate environmental fate models, such as extensions of the Pesticide Root Zone Model (PRZM) or the Soil and Water Assessment Tool (SWAT). These models could predict concentrations of not only the parent compound but also its major metabolites in different environmental compartments (soil layers, groundwater, surface runoff).

Furthermore, ecological modeling can be used to predict impacts at the community and ecosystem levels. By integrating data on the compound's effects on the growth and physiology of various non-target plant species (data which can be generated via high-throughput phenotyping), models can simulate shifts in plant community composition over time. Linking environmental fate models with ecological effect models will allow for comprehensive risk assessments that consider factors like varying soil types, weather patterns, and application methods, providing a powerful tool for sustainable management and stewardship.

Q & A

Q. How should researchers address potential conflicts between laboratory and field efficacy data for this compound?

- Methodological Answer : Replicate lab findings in semi-controlled environments (e.g., growth chambers mimicking field conditions). Perform robustness checks using alternative measurement techniques (e.g., remote sensing vs. manual phenotyping). Transparently report limitations in generalizability due to lab-field disparities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.